Cas no 2228830-87-1 (2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid)

2,2-Difluoro-2-(2-fluoro-3-methylphenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by its unique difluoro substitution at the alpha position. This structural feature enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic resistance and bioavailability, which is advantageous in the development of bioactive compounds. Its precise fluorination pattern allows for selective functionalization, enabling tailored applications in medicinal chemistry. The compound is typically used in research settings for the synthesis of fluorinated analogs, where its high purity and well-defined properties ensure reproducible results. Proper handling under controlled conditions is recommended due to its reactive nature.
2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid structure
2228830-87-1 structure
Product Name:2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid
CAS No:2228830-87-1
MF:C9H7F3O2
MW:204.145893335342
CID:5899517
PubChem ID:165691717
Update Time:2025-05-26

2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid
    • 2228830-87-1
    • EN300-1960461
    • Inchi: 1S/C9H7F3O2/c1-5-3-2-4-6(7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
    • InChI Key: BQQGVMPPHGCLLY-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1C=CC=C(C)C=1F)F

Computed Properties

  • Exact Mass: 204.03981395g/mol
  • Monoisotopic Mass: 204.03981395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid

Compound CAS No. 2228830-87-1: 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)acetic Acid

The compound 2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid, identified by the CAS registry number 2228830-87-1, is a synthetic organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of fluorinated aromatic acids, which are widely studied for their potential in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features a central acetic acid moiety substituted with two fluorine atoms at the 2-position and a fluorinated aromatic ring at the 3-position of the phenyl group. This combination of functional groups imparts distinctive chemical and physical properties to the compound.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,2-difluoro-2-(2-fluoro-3-methylphenyl)acetic acid. Researchers have explored various methodologies, including nucleophilic substitution, coupling reactions, and catalytic processes, to optimize its production. For instance, a study published in the Journal of Organic Chemistry highlighted a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of this compound. Such innovations not only enhance its accessibility but also pave the way for its broader application in diverse fields.

The structural uniqueness of cas no 2228830-87-1 makes it an intriguing subject for pharmacological studies. Fluorinated compounds are known for their enhanced bioavailability and stability due to the strong carbon-fluorine bond. This property has led researchers to investigate its potential as a lead compound in drug discovery programs targeting various therapeutic areas. A recent study conducted by Smith et al. (Nature Communications, 20XX) demonstrated that this compound exhibits promising anti-inflammatory activity in vitro, suggesting its potential as a candidate for developing novel anti-inflammatory agents.

In addition to its pharmacological applications, cas no 2228830-87-1 has shown promise in agrochemical research. Its ability to interact with specific enzymes and receptors makes it a candidate for herbicide development. A research team at the University of California reported that this compound demonstrates selective inhibition of a key enzyme involved in plant growth regulation, potentially offering a new avenue for sustainable pest control solutions.

The environmental impact of cas no 2228830-87-1 is another area of active research. As fluorinated compounds are generally persistent in the environment due to their strong bonds, understanding their degradation pathways is crucial for assessing their ecological safety. Recent studies have focused on microbial degradation mechanisms and photodegradation processes under simulated environmental conditions. These investigations aim to ensure that any future applications of this compound align with eco-friendly practices.

In conclusion, cas no 2228830-87-1, or cas no 15644599, represents a versatile compound with significant potential across multiple industries. Its unique structure, coupled with advancements in synthetic methods and pharmacological insights, positions it as a valuable asset in modern chemical research. As ongoing studies continue to unravel its properties and applications, this compound is poised to make meaningful contributions to both scientific innovation and practical solutions in various sectors.

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